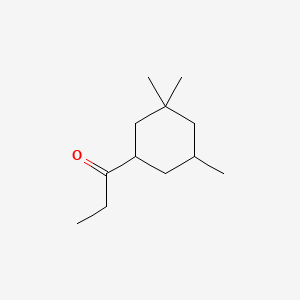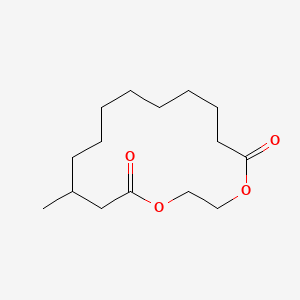
7-Methyl-1,4-dioxacyclohexadecane-5,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,4-dioxacyclohexadecane-5,16-dione is an organic compound with the molecular formula C15H26O4 and a molecular weight of 270.365 g/mol . This compound is characterized by its unique structure, which includes a dioxacyclohexadecane ring with a methyl group at the 7th position and two ketone groups at the 5th and 16th positions . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 7-Methyl-1,4-dioxacyclohexadecane-5,16-dione involves several steps. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and may require catalysts such as sulfuric acid or sodium hydroxide . Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
7-Methyl-1,4-dioxacyclohexadecane-5,16-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, especially under basic conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methyl-1,4-dioxacyclohexadecane-5,16-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxacyclohexadecane-5,16-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with various biological molecules, affecting their function . Additionally, the dioxacyclohexadecane ring structure allows for interactions with lipid membranes, potentially altering membrane properties and influencing cellular processes .
Comparison with Similar Compounds
7-Methyl-1,4-dioxacyclohexadecane-5,16-dione can be compared with other similar compounds, such as:
1,4-Dioxacyclohexadecane-5,16-dione: Lacks the methyl group at the 7th position, resulting in different chemical and biological properties.
1,4-Dioxacyclohexadecane-5,16-dione,7-methyl: Another name for the same compound, highlighting its unique structure.
The presence of the methyl group in this compound makes it unique, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
77633-47-7 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
7-methyl-1,4-dioxacyclohexadecane-5,16-dione |
InChI |
InChI=1S/C15H26O4/c1-13-8-6-4-2-3-5-7-9-14(16)18-10-11-19-15(17)12-13/h13H,2-12H2,1H3 |
InChI Key |
IGNYDIAMKIKEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCC(=O)OCCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


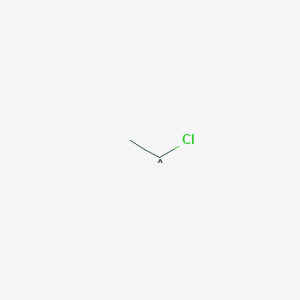
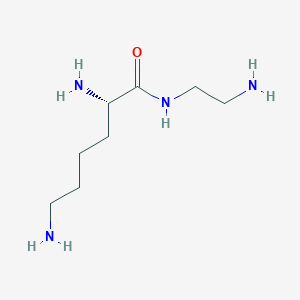
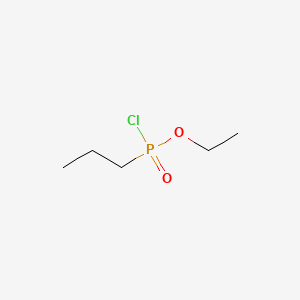
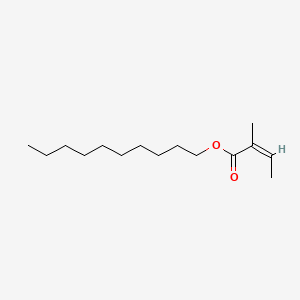

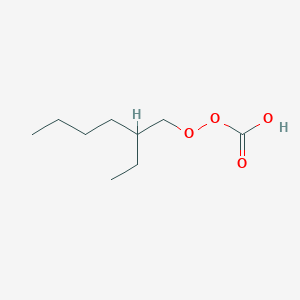
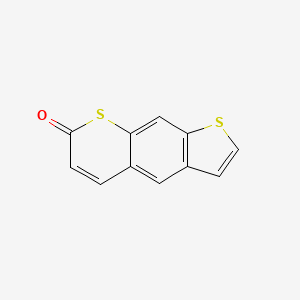
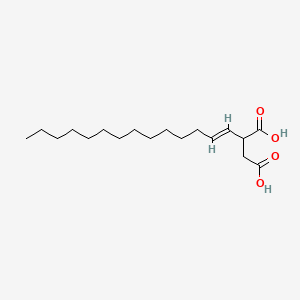
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
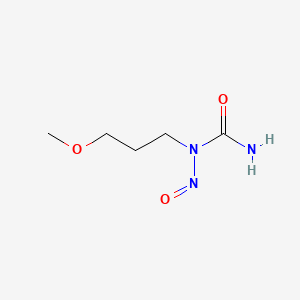
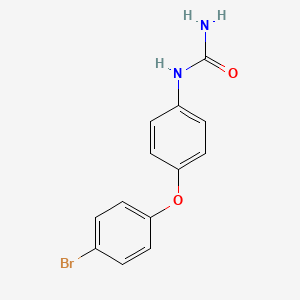
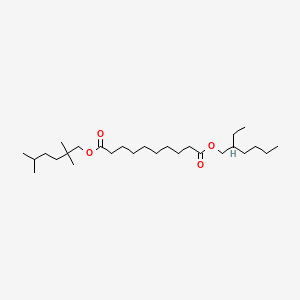
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
